molecular formula C21H26ClN3O2 B2509246 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049473-93-9

5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2509246
CAS No.: 1049473-93-9
M. Wt: 387.91
InChI Key: KPMQPEXTMLIKTO-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a benzamide derivative characterized by a 5-chloro-2-methoxybenzoyl core linked to a 3-(4-phenylpiperazin-1-yl)propyl chain.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-9-8-17(22)16-19(20)21(26)23-10-5-11-24-12-14-25(15-13-24)18-6-3-2-4-7-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMQPEXTMLIKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound in drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • 5-Chloro-2-Methoxy-N-(4-Sulfamoylphenyl)Benzamide Derivatives (e.g., 4f, 4j): These compounds replace the 4-phenylpiperazine-propyl group with sulfonamide-linked phenyl or trifluoromethylphenyl moieties. For instance, 4f () includes a sulfamoylphenyl group and demonstrates anti-proliferative activity against ovarian (A2780) and colon (HCT-116) cancer cell lines, with 4j showing potent G2/M cell cycle arrest in pancreatic carcinoma cells (MIA PaCa-2) .

Piperazine-Containing Impurities

  • Impurity B (MM0421.02) and Impurity C (MM0421.03) ():
    These triazolopyridine derivatives share the 3-(4-phenylpiperazin-1-yl)propyl chain but replace the benzamide core with a triazolo[4,3-a]pyridin-3(2H)-one system.
    • Key Difference : The heterocyclic core alters electronic properties, likely reducing benzamide-related hydrogen-bonding interactions critical for target engagement .

Thiadiazol Derivatives

  • 5-Chloro-2-Methoxy-N-[5-(2-Phenylpropyl)-1,3,4-Thiadiazol-2-yl]Benzamide (): Substitutes the piperazine-propyl group with a phenylpropyl-thiadiazol ring.

Physicochemical Properties

Compound Name Molecular Weight LogP Key Substituents Source
Target Compound ~453.0* N/A 4-Phenylpiperazin-1-ylpropyl
Ciltoprazine (Benzidine Yellow GR) 444.95 4.46 Urea-linked m-tolylpiperazine
4f (Sulfamoylphenyl Derivative) 483.04 N/A Trifluoromethylphenyl-sulfamoyl
Impurity B (MM0421.02) N/A N/A Triazolopyridine + 4-phenylpiperazine

*Molecular weight inferred from for a related sulfonylpiperazine analog.

  • Sulfonamide derivatives (e.g., 4f) exhibit higher molecular weights due to bulkier substituents, which may influence bioavailability .

Pharmacological Activity

  • Anti-Cancer Activity: Sulfonamide derivatives (e.g., 4j) demonstrate nanomolar-level anti-proliferative effects, attributed to sulfamoyl groups enhancing DNA intercalation or tubulin inhibition . The target compound’s piperazine chain may instead favor receptor-mediated mechanisms, though direct evidence is lacking.

Biological Activity

5-Chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is an organic compound belonging to the benzamide class. Its structure features a chloro group, a methoxy group, and a phenylpiperazine moiety, making it a compound of interest in pharmacological research due to its potential biological activities.

PropertyValue
IUPAC Name5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Molecular FormulaC21H26ClN3O2
CAS Number1049473-93-9
Molecular Weight373.90 g/mol

The biological activity of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The phenylpiperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors, which are implicated in mood regulation and anxiety disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways.
  • Dopamine Receptor Interaction : Given the structural similarity to known antipsychotic agents, it may also interact with dopamine receptors, potentially offering therapeutic effects in psychotic disorders.

Pharmacological Studies

Research has demonstrated that compounds with similar structures exhibit significant neuroleptic activity. For instance, related benzamides have shown efficacy in reducing symptoms in animal models of psychosis by modulating dopaminergic pathways .

Case Studies:

  • Neuroleptic Activity : Studies indicate that derivatives of benzamides can significantly inhibit stereotyped behaviors induced by apomorphine in rodent models, suggesting potential antipsychotic properties .
  • Anxiolytic Effects : In behavioral assays, compounds similar to 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide have been shown to reduce anxiety-like behaviors in mice, indicating possible anxiolytic effects.

Drug Development

The compound is being explored as a lead candidate in drug discovery programs targeting psychiatric disorders. Its unique chemical structure allows it to serve as a scaffold for developing new therapeutics aimed at treating conditions like schizophrenia and depression.

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is crucial for optimizing its pharmacological profile. Modifications to the piperazine ring or the benzamide backbone can enhance receptor selectivity and reduce side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves coupling the benzamide core (5-chloro-2-methoxybenzoic acid) with a piperazine-containing amine via carbodiimide-mediated coupling (e.g., HBTU or EDC·HCl). For example, THF is used as a solvent to enhance solubility, followed by 12-hour stirring and purification via silica gel chromatography . Challenges include low yields due to steric hindrance from the piperazine-propyl group and residual solvents in the final product. Confirm purity using HPLC (≥95%) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

Q. How can structural discrepancies in NMR data for analogs be resolved?

  • Methodological Answer : Compare experimental NMR shifts with computational predictions (DFT-based tools like ACD/Labs or MestReNova). For example, piperazine protons in related compounds show characteristic splitting patterns (e.g., δ 2.5–3.5 ppm for N–CH2_2 groups). If discrepancies arise (e.g., unexpected aromatic splitting), verify sample purity via LC-MS and consider rotational isomerism in the piperazine-propyl chain .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer :

  • NMR : Identify methoxy (δ ~3.8 ppm), chloro-substituted aromatic protons (δ ~7.2–7.5 ppm), and piperazine protons (δ 2.4–3.2 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 428.3 (calculated for C21_{21}H25_{25}ClN3_3O2_2).
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and aromatic C–Cl (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the piperazine-propyl group’s role in receptor binding?

  • Methodological Answer : Synthesize analogs with (a) shortened/lengthened propyl chains and (b) substituted piperazines (e.g., 4-fluorophenylpiperazine). Test affinity via radioligand binding assays (e.g., dopamine D2/D3 receptors). For example, a 2024 study showed that 4-phenylpiperazine derivatives exhibit higher D3 selectivity (Ki_i = 12 nM) compared to 2-methoxyphenyl analogs . Use molecular docking (AutoDock Vina) to model interactions with receptor hydrophobic pockets .

Q. How should contradictory in vitro vs. in vivo efficacy data be analyzed?

  • Methodological Answer : Inconsistent data may arise from poor pharmacokinetics (e.g., metabolic instability of the methoxy group). Perform:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (fu%).
  • In Vivo PK : Administer to rodents (IV/PO) and measure AUC024h_{0-24h}. A 2023 study found that chloro-substituted benzamides exhibit higher fu% (15%) than methoxy analogs (5%) .

Q. What strategies mitigate off-target effects in functionalized benzamide derivatives?

  • Methodological Answer :

  • Selective Functionalization : Replace the methoxy group with bulkier substituents (e.g., trifluoromethoxy) to reduce non-specific binding.
  • Prodrug Design : Mask the amide group as an ester to enhance brain penetration (e.g., tested in a 2025 glioblastoma model) .
  • Polypharmacology Profiling : Screen against a panel of 50+ receptors (e.g., CEREP) to identify cross-reactivity .

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